molecular formula C23H19ClN2O3S2 B12031520 Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612076-46-7

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12031520
CAS No.: 612076-46-7
M. Wt: 471.0 g/mol
InChI Key: WJMBHQNXQYCGLZ-LDADJPATSA-N
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Description

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with a thiazolopyrimidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s thiazolopyrimidine core is crucial for its binding affinity and specificity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl (2E)-2-(2,6-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Biological Activity

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the thiazolopyrimidine class. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that contribute to its biological activity. The molecular formula is C23H19ClN2O3S2C_{23}H_{19}ClN_2O_3S_2, with a molecular weight of 470.99 g/mol. The presence of the chlorobenzylidene and methylthio groups are particularly noteworthy for their potential interactions in biological systems.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In one study, derivatives of thiazolopyrimidine were tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazolopyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus50 µg/mL
2E. coli100 µg/mL
3Pseudomonas aeruginosa75 µg/mL

Antifungal Activity

The antifungal potential of this compound was also assessed. Findings suggest that the compound demonstrated notable inhibitory effects against fungal pathogens such as Fusarium moniliforme and Sphaeropsis sapinea. At a concentration of 200 μg/mL, the compound exhibited an inhibitory rate exceeding 75%, indicating its potential as an antifungal agent .

Antioxidant Activity

In addition to its antibacterial and antifungal properties, this compound has shown promising antioxidant activity. Research indicates that thiazolopyrimidine derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in biological systems .

Table 2: Antioxidant Activity Assessment

CompoundAssay MethodIC50 Value (µg/mL)
ADPPH Scavenging30
BABTS Assay25
CFRAP Assay20

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of thiazolopyrimidine and evaluated their biological activities. Among these, this compound was highlighted for its superior antibacterial and antifungal properties compared to other tested compounds .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazolopyrimidine derivatives. It was found that the presence of specific substituents significantly influenced the biological activity of the compounds. The chlorobenzylidene group was critical for enhancing antibacterial potency, while the methylthio group contributed to improved solubility and bioavailability .

Properties

CAS No.

612076-46-7

Molecular Formula

C23H19ClN2O3S2

Molecular Weight

471.0 g/mol

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19ClN2O3S2/c1-13-19(22(28)29-2)20(14-8-10-16(30-3)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+

InChI Key

WJMBHQNXQYCGLZ-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

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